molecular formula C12H12N2O2 B14300934 2,4-Bis(methylamino)naphthalene-1,5-dione CAS No. 120345-91-7

2,4-Bis(methylamino)naphthalene-1,5-dione

Cat. No.: B14300934
CAS No.: 120345-91-7
M. Wt: 216.24 g/mol
InChI Key: ZPVHIUQXDWYIBT-UHFFFAOYSA-N
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Description

2,4-Bis(methylamino)naphthalene-1,5-dione is a chemical compound that belongs to the class of naphthoquinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(methylamino)naphthalene-1,5-dione typically involves the reaction of 2,4-diaminonaphthalene-1,5-dione with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of solvents such as acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(methylamino)naphthalene-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methylamino groups can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2,4-Bis(methylamino)naphthalene-1,5-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other naphthoquinone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2,4-Bis(methylamino)naphthalene-1,5-dione involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diamino-1,4-naphthoquinone: Similar in structure but with amino groups instead of methylamino groups.

    1,4-Naphthoquinone: A simpler naphthoquinone without any amino or methylamino groups.

Uniqueness

2,4-Bis(methylamino)naphthalene-1,5-dione is unique due to the presence of two methylamino groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other naphthoquinones.

Properties

CAS No.

120345-91-7

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

5-hydroxy-2-(methylamino)-4-methyliminonaphthalen-1-one

InChI

InChI=1S/C12H12N2O2/c1-13-8-6-9(14-2)12(16)7-4-3-5-10(15)11(7)8/h3-6,14-15H,1-2H3

InChI Key

ZPVHIUQXDWYIBT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC)C2=C(C1=O)C=CC=C2O

Origin of Product

United States

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